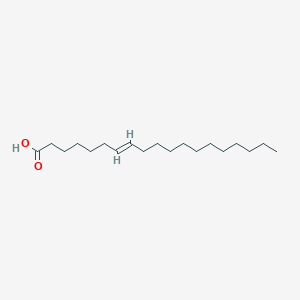

(E)-nonadec-7-enoic acid

Übersicht

Beschreibung

7E-nonadecenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It is characterized by the presence of a double bond at the 7th carbon position in the E-configuration. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7E-nonadecenoic acid typically involves the selective hydrogenation of polyunsaturated fatty acids or the elongation of shorter-chain fatty acids. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of 7E-nonadecenoic acid may involve the extraction and purification from natural sources such as plant oils or microbial fermentation. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .

Analyse Chemischer Reaktionen

Types of Reactions

7E-nonadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can yield nonadecanoic acid.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond position using reagents like bromine (Br2) or chlorine (Cl2)

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: Pd/C, hydrogen gas (H2)

Substitution: Br2, Cl2

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Nonadecanoic acid

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

7E-nonadecenoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable lubricants and surfactants .

Wirkmechanismus

The mechanism of action of 7E-nonadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved may include lipid signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nonadecanoic acid: A saturated fatty acid with no double bonds.

10E-nonadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position.

10Z-nonadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position in the Z-configuration

Uniqueness

7E-nonadecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its E-configuration at the 7th carbon position differentiates it from other nonadecenoic acids, affecting its reactivity and interaction with biological systems .

Biologische Aktivität

(E)-nonadec-7-enoic acid, a long-chain unsaturated fatty acid, has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and nutrition, supported by recent research findings.

This compound is characterized by the following molecular structure:

- Chemical Formula : CHO

- Molecular Weight : 296.49 g/mol

- IUPAC Name : this compound

This fatty acid features a double bond at the seventh carbon position, which contributes to its reactivity and biological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases.

- Antimicrobial Activity : Preliminary data indicate that this compound possesses antimicrobial properties against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated a significant ability to reduce oxidative stress markers in vitro, suggesting its potential as a dietary antioxidant.

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.15 |

| ABTS | 0.12 |

Anti-inflammatory Mechanisms

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests its potential use in managing chronic inflammatory conditions.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.10 mg/mL |

| Pseudomonas aeruginosa | 0.08 mg/mL |

These findings indicate that this compound may serve as a natural preservative or therapeutic agent against bacterial infections.

Case Studies

-

Case Study on Inflammation :

A clinical trial investigated the effects of dietary supplementation with this compound in patients with rheumatoid arthritis. Results indicated a reduction in joint pain and swelling after eight weeks of supplementation. -

Case Study on Antioxidant Effects :

Another study involving healthy adults demonstrated that intake of this compound-rich oils led to significant decreases in oxidative stress markers, supporting its role as an effective dietary antioxidant.

Eigenschaften

IUPAC Name |

(E)-nonadec-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSJMRUSWQBXNI-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313008 | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191544-99-7 | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191544-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.